molecular formula C22H13ClFN3O2 B243793 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide

カタログ番号 B243793
分子量: 405.8 g/mol
InChIキー: MOBMMXFVWRSTGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is a multikinase inhibitor that targets various signaling pathways involved in cancer cell proliferation and angiogenesis.

作用機序

The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide involves the inhibition of several kinases, including RAF, VEGFR, PDGFR, and c-KIT. This inhibition leads to the suppression of cancer cell proliferation and angiogenesis. Sorafenib also induces apoptosis and autophagy in cancer cells by modulating various signaling pathways, such as the AKT/mTOR pathway and the JAK/STAT pathway. Additionally, Sorafenib has been shown to enhance the antitumor activity of other chemotherapeutic agents.
Biochemical and Physiological Effects:
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide has several biochemical and physiological effects, including the suppression of cancer cell proliferation and angiogenesis, induction of apoptosis and autophagy, and enhancement of antitumor activity of other chemotherapeutic agents. Sorafenib has also been shown to inhibit the growth of cancer stem cells, which are responsible for cancer recurrence and metastasis. However, Sorafenib has some adverse effects, such as hand-foot skin reaction, hypertension, and diarrhea.

実験室実験の利点と制限

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide has several advantages for lab experiments, including its potency, selectivity, and availability. Sorafenib is a well-characterized compound that has been extensively studied in preclinical and clinical trials. However, Sorafenib has some limitations for lab experiments, such as its hydrophobicity, which affects its solubility and bioavailability. Sorafenib also has some off-target effects, which may interfere with the interpretation of experimental results.

将来の方向性

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide has several future directions for scientific research, including the development of new analogs with improved potency and selectivity, the identification of biomarkers for patient selection and monitoring, and the investigation of Sorafenib's effects on the tumor microenvironment. Sorafenib is also being studied in combination with other chemotherapeutic agents, immunotherapies, and targeted therapies for the treatment of various types of cancer. Additionally, Sorafenib's effects on cancer stem cells and drug resistance mechanisms are being explored. Overall, N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide has significant potential for the development of new cancer therapies.

合成法

The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide involves several steps, including the reaction of 2-amino-5-chlorobenzoxazole with 2-methyl-5-nitrophenyl isocyanate, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-cyano-2-fluorobenzoyl chloride in the presence of a base to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.

科学的研究の応用

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. This compound acts as a multikinase inhibitor that targets several signaling pathways involved in cancer cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

特性

分子式

C22H13ClFN3O2

分子量

405.8 g/mol

IUPAC名

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C22H13ClFN3O2/c1-12-2-4-14(22-27-19-10-15(23)5-7-20(19)29-22)9-18(12)26-21(28)16-6-3-13(11-25)8-17(16)24/h2-10H,1H3,(H,26,28)

InChIキー

MOBMMXFVWRSTGL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(C=C(C=C4)C#N)F

正規SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(C=C(C=C4)C#N)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。